(S)-2-Amino-4-methylpentanamide CAS number 687-51-4
(S)-2-Amino-4-methylpentanamide CAS number 687-51-4
An In-Depth Technical Guide to (S)-2-Amino-4-methylpentanamide (L-Leucinamide), CAS: 687-51-4
Executive Overview
(S)-2-Amino-4-methylpentanamide, commonly known as L-Leucinamide, is the amide derivative of the essential proteinogenic amino acid L-leucine.[1][2] As a chiral molecule, it serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its structural similarity to L-leucine makes it a valuable tool for biochemical research, notably as a substrate for enzymes like leucyl aminopeptidase, enabling the study of enzyme kinetics and function.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its synthesis, analytical characterization, biological significance, and practical applications, grounded in established scientific principles and methodologies.
Compound Identification and Physicochemical Profile
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a research setting. L-Leucinamide is a white crystalline solid that is soluble in polar solvents, a characteristic stemming from its amine and amide functional groups.[1]
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-4-methylpentanamide[2] |
| Common Name | L-Leucinamide |
| Synonyms | (S)-2-Amino-4-methylvaleramide, Leucine Amide[1][2] |
| CAS Number | 687-51-4[1] |
| Molecular Formula | C₆H₁₄N₂O[2][5] |
| InChIKey | FORGMRSGVSYZQR-YFKPBYRVSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 130.19 g/mol | PubChem[2][6] |
| Appearance | White crystalline solid | CymitQuimica[1] |
| Exact Mass | 130.110613074 Da | PubChem[2] |
| Topological Polar Surface Area | 69.1 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
| Stability | Stable under standard conditions; may be sensitive to extreme pH and temperatures. | CymitQuimica[1] |
Synthesis and Manufacturing Principles
Chemical Synthesis Strategy
The laboratory-scale synthesis of L-Leucinamide typically begins with its parent amino acid, L-leucine. To ensure regioselectivity and prevent unwanted side reactions, such as self-polymerization, a protection-activation-amination-deprotection strategy is employed.
-
N-Protection: The α-amino group of L-leucine is first protected. Common protecting groups include tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). This step is critical because the free amine is a nucleophile and would interfere with the subsequent carboxyl group activation.
-
Carboxyl Activation: The carboxylic acid moiety of the N-protected leucine is activated to make it more susceptible to nucleophilic attack by ammonia. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used as coupling reagents.
-
Ammonolysis: The activated ester is then treated with ammonia (or an ammonia equivalent) in a process called ammonolysis. The ammonia acts as a nucleophile, attacking the activated carbonyl carbon to form the primary amide.
-
Deprotection: Finally, the N-terminal protecting group is removed under conditions that do not affect the newly formed amide bond. For instance, the Boc group is readily cleaved with a strong acid like trifluoroacetic acid (TFA), while the Fmoc group is removed using a mild base such as piperidine.
This sequence ensures the efficient and specific formation of the desired amide product.
Step-by-Step Laboratory Protocol: Boc-Leucine Amidation
This protocol describes a representative synthesis from N-Boc-L-leucine.
-
Activation: Dissolve N-Boc-L-leucine (1 equivalent) and a coupling additive like N-hydroxysuccinimide (1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF). Cool the solution to 0°C in an ice bath.
-
Coupling: Add EDC hydrochloride (1.2 equivalents) portion-wise to the cooled solution while stirring. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours until Thin Layer Chromatography (TLC) indicates the formation of the activated ester.
-
Ammonolysis: Cool the reaction mixture again to 0°C and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an appropriate solvent (e.g., 7N NH₃ in Methanol). Monitor the reaction by TLC until the activated ester is consumed.
-
Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude N-Boc-L-leucinamide in a minimal amount of Dichloromethane and add an excess of Trifluoroacetic Acid (TFA). Stir at room temperature for 1-2 hours.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure (S)-2-Amino-4-methylpentanamide.
Workflow Diagram: Chemical Synthesis
Caption: General workflow for the chemical synthesis of L-Leucinamide.
Analytical Characterization
Overview of Analytical Techniques
Characterizing L-Leucinamide requires methods that can confirm its identity, purity, and stereochemical integrity. Due to its polarity and lack of a strong chromophore, direct analysis can be challenging.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique.[7] Reversed-phase HPLC (RP-HPLC) is often used, but derivatization is typically necessary to improve retention and allow for UV or fluorescence detection.[7][8]
-
Gas Chromatography (GC): GC analysis also requires derivatization to increase the volatility of the analyte. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can analyze underivatized amino acids and their amides, offering high sensitivity and specificity without the need for derivatization, thereby simplifying sample preparation.[8][10]
Chiral Purity Assessment
Since L-Leucinamide is a chiral molecule, verifying its enantiomeric purity is critical, especially for pharmaceutical applications.
-
Chiral HPLC: This method uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation.[11][12]
-
Diastereomer Formation: An alternative approach involves reacting the analyte with a chiral derivatizing agent (e.g., o-Phthalaldehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine) to form diastereomers.[13] These diastereomeric pairs have different physical properties and can be separated on a standard achiral HPLC column.[13]
Protocol: Chiral Analysis by RP-HPLC with Pre-column Derivatization
This protocol outlines a method for determining the enantiomeric purity of L-Leucinamide.
-
Reagent Preparation: Prepare a derivatization solution containing o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in a borate buffer (pH ~9.5).
-
Sample Preparation: Prepare a standard solution of L-Leucinamide and a sample solution of the material to be tested in a suitable diluent (e.g., dilute HCl).
-
Derivatization: In a vial, mix a small volume of the sample solution with an excess of the OPA/NAC reagent. Allow the reaction to proceed for 1-2 minutes at room temperature in the dark. The reaction forms highly fluorescent isoindole derivatives.
-
HPLC Analysis: Immediately inject a portion of the reaction mixture onto an RP-HPLC system (e.g., C18 column) equipped with a fluorescence detector (Excitation: ~340 nm, Emission: ~455 nm).[7]
-
Chromatography: Elute the diastereomers using a gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Quantification: The enantiomeric excess (%ee) is calculated from the peak areas of the two separated diastereomers corresponding to the L- and D-forms.
Analytical Workflow Diagram
Caption: Workflow for chiral purity analysis of L-Leucinamide via HPLC.
Applications in Drug Development and Research
Role as a Chiral Building Block
L-Leucinamide is a valuable synthon for constructing more complex, enantiomerically pure molecules.
-
Peptide Synthesis: It can be incorporated into peptide sequences using both liquid-phase and solid-phase peptide synthesis (SPPS) techniques.[14][15] The primary amine provides a nucleophilic site for coupling to the activated carboxyl group of another amino acid.
-
Peptidomimetics and Unnatural Amino Acids: The isobutyl side chain and chiral center of L-Leucinamide make it a useful starting material for creating unnatural amino acids and peptidomimetics, which are designed to have improved pharmacological properties like enhanced stability or target selectivity.[16][17]
Substrate for Enzymatic Studies
The primary amide bond in L-Leucinamide is susceptible to enzymatic cleavage. It is a well-established substrate for Leucyl aminopeptidases (LAPs), a class of exopeptidases that catalyze the removal of N-terminal leucine residues from proteins and peptides.[2][3] This property allows researchers to:
-
Assay for LAP activity in biological samples.
-
Screen for potential inhibitors of LAPs in drug discovery programs.
-
Study the kinetic parameters and substrate specificity of these enzymes.[4]
Biological Function and Mechanistic Insights
Leucyl Aminopeptidase (LAP) Hydrolysis
Leucyl aminopeptidases (EC 3.4.11.1) are metalloenzymes that play roles in protein turnover and metabolism.[3] They require divalent metal cations, such as Zn²⁺, Mn²⁺, or Mg²⁺, in their active site for catalytic activity.[3] L-Leucinamide serves as a simple substrate, where the enzyme catalyzes the hydrolysis of the C-terminal amide bond to release L-leucine and ammonia. This reaction is fundamental to understanding the enzyme's mechanism and biological function.
Pathway Diagram: Enzymatic Hydrolysis
Caption: Enzymatic hydrolysis of L-Leucinamide by Leucyl Aminopeptidase.
Safety, Handling, and Storage
While L-Leucinamide itself does not have extensive, specific hazard classification, data for its hydrochloride salt (L-Leucinamide HCl, CAS 10466-61-2) indicates it is an irritant. Therefore, prudent laboratory practices are essential.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
First Aid: In case of contact, flush eyes or skin with copious amounts of water.[18] If inhaled, move to fresh air.[18] Seek medical attention if irritation persists.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.
Conclusion
(S)-2-Amino-4-methylpentanamide is more than just a simple derivative of L-leucine. It is a versatile and valuable molecule for the scientific community, particularly in drug discovery and biochemistry. Its utility as a chiral building block in complex syntheses and as a specific substrate for enzymatic assays underscores its importance. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount for leveraging its full potential in research and development.
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